Corynetoxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Corynetoxine sind toxische Glykolipide, die vom Bakterium Rathayibacter toxicus produziert werden. Diese Verbindungen werden hauptsächlich mit der Giftigkeit von einjährigem Weidelgras in Verbindung gebracht, einer schweren neurologischen Erkrankung, die Nutztiere wie Schafe und Rinder betrifft . Corynetoxine gehören zur Gruppe der Tunicamycin-Antibiotika und sind für ihre starke Hemmung der Protein-Glykosylierung bekannt .

Herstellungsmethoden

Corynetoxine werden von Rathayibacter toxicus in Verbindung mit dem Gallennematoden Anguina agrostis natürlich produziert. Das Bakterium besiedelt Bakterien Gallen, die vom Nematoden im einjährigen Weidelgras (Lolium rigidum) induziert werden . Industrielle Produktionsmethoden für Corynetoxine beinhalten die Kultivierung von Rathayibacter toxicus in kontrollierten Umgebungen, gefolgt von Extraktion und Reinigung unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie .

Vorbereitungsmethoden

Corynetoxins are naturally produced by Rathayibacter toxicus in association with the seed gall nematode Anguina agrostis. The bacterium colonizes bacterial galls induced by the nematode in annual ryegrass (Lolium rigidum) . Industrial production methods for corynetoxins involve the cultivation of Rathayibacter toxicus in controlled environments, followed by extraction and purification using techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Corynetoxine durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Corynetoxine können unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Corynetoxinen modifizieren und ihre biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können an bestimmten Stellen innerhalb des Corynetoxin-Moleküls auftreten, was zur Bildung neuer Verbindungen mit unterschiedlichen Eigenschaften führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind modifizierte Corynetoxine mit veränderten biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

Corynetoxine haben verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Corynetoxine werden als Modellverbindungen verwendet, um die Mechanismen der Hemmung der Protein-Glykosylierung zu untersuchen.

Biologie: Forscher verwenden Corynetoxine, um die Interaktionen zwischen Bakterien, Nematoden und Wirtspflanzen zu untersuchen.

Medizin: Corynetoxine werden auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der gezielten Glykosylierung von Signalwegen in Krebszellen.

Wirkmechanismus

Corynetoxine entfalten ihre Wirkung, indem sie die Protein-Glykosylierung hemmen, einen kritischen Prozess bei der Synthese von Glykoproteinen. Der Mechanismus beinhaltet die Hemmung des Enzyms UDP-N-Acetylglucosamin-1-phosphat-Transferase (MraY), das für die Bildung von Lipid-gebundenen Oligosacchariden essentiell ist . Diese Hemmung stört die Synthese von Glykoproteinen, was zu Zellfunktionsstörungen und Toxizität führt.

Wissenschaftliche Forschungsanwendungen

Corynetoxins have several scientific research applications:

Chemistry: Corynetoxins are used as model compounds to study the mechanisms of protein glycosylation inhibition.

Biology: Researchers use corynetoxins to investigate the interactions between bacteria, nematodes, and host plants.

Medicine: Corynetoxins are studied for their potential therapeutic applications, particularly in targeting glycosylation pathways in cancer cells.

Wirkmechanismus

Corynetoxins exert their effects by inhibiting protein glycosylation, a critical process in the synthesis of glycoproteins. The mechanism involves the inhibition of the enzyme UDP-N-acetylglucosamine-1-phosphate transferase (MraY), which is essential for the formation of lipid-linked oligosaccharides . This inhibition disrupts the synthesis of glycoproteins, leading to cellular dysfunction and toxicity.

Vergleich Mit ähnlichen Verbindungen

Corynetoxine ähneln anderen Tunicamycin-ähnlichen Antibiotika wie Tunicamycin, Streptovirudin und MM 19290 . Corynetoxine sind in ihrer Assoziation mit Rathayibacter toxicus und ihrer spezifischen Rolle bei der Toxizität von einjährigem Weidelgras einzigartig. Im Gegensatz zu anderen Tunicamycin-ähnlichen Verbindungen werden Corynetoxine hauptsächlich im Kontext der Agrar- und Veterinärwissenschaften untersucht.

Ähnliche Verbindungen

- Tunicamycin

- Streptovirudin

- MM 19290

Corynetoxine zeichnen sich durch ihre spezifische biologische Herkunft und ihre einzigartige Rolle bei der Auslösung der Toxizität von einjährigem Weidelgras aus .

Eigenschaften

CAS-Nummer |

82196-90-5 |

|---|---|

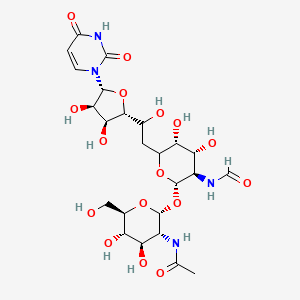

Molekularformel |

C24H36N4O16 |

Molekulargewicht |

636.6 g/mol |

IUPAC-Name |

N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R)-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-3-formamido-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C24H36N4O16/c1-7(31)26-13-17(37)15(35)10(5-29)42-23(13)44-22-12(25-6-30)16(36)14(34)9(41-22)4-8(32)20-18(38)19(39)21(43-20)28-3-2-11(33)27-24(28)40/h2-3,6,8-10,12-23,29,32,34-39H,4-5H2,1H3,(H,25,30)(H,26,31)(H,27,33,40)/t8?,9?,10-,12-,13-,14+,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1 |

InChI-Schlüssel |

WQLKWNVBCAMBSA-QTONSFHWSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@H](C(O2)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)